N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-4-5-17-6-10-20(11-7-17)28(26,27)23-19-9-12-21-18(14-19)8-13-22(25)24(21)15-16(2)3/h6-7,9-12,14,16,23H,4-5,8,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVAHZSXCVKGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Quinoline Synthesis
The Friedländer reaction between 2-aminobenzaldehyde and cyclohexanone under acidic conditions yields 2-oxo-1,2,3,4-tetrahydroquinoline (Scheme 1). This method provides the foundational ketone and aromatic framework:
$$
\text{2-Aminobenzaldehyde} + \text{Cyclohexanone} \xrightarrow{\text{HCl, EtOH}} \text{2-Oxo-tetrahydroquinoline}
$$
Optimization : Use of ionic liquids or microwave irradiation enhances reaction efficiency, reducing time from 24 hours to 30 minutes.
Introduction of the Isobutyl Group
The isobutyl substituent at position 1 is introduced via N-alkylation of the tetrahydroquinoline amine. Reacting 2-oxo-tetrahydroquinoline with isobutyl bromide in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF at 80°C for 12 hours affords 1-isobutyl-2-oxo-tetrahydroquinoline (Yield: 72–85%).
Characterization :
- $$^1$$H NMR (CDCl$$3$$) : δ 1.02 (d, 6H, J = 6.8 Hz, -CH(CH$$3$$)$$2$$), 2.15 (m, 1H, -CH(CH$$3$$)$$2$$), 3.45 (t, 2H, J = 7.2 Hz, N-CH$$2$$), 2.80–3.10 (m, 4H, quinoline CH$$_2$$), 7.20–7.60 (m, 3H, aromatic).
- HRMS : m/z calculated for C$${13}$$H$${17}$$NO [M+H]$$^+$$: 204.1388; found: 204.1385.
Functionalization at Position 6
Nitration and Reduction to Primary Amine
Regioselective nitration at position 6 is achieved using fuming HNO$$3$$ in H$$2$$SO$$4$$ at 0°C, yielding 6-nitro-1-isobutyl-2-oxo-tetrahydroquinoline . Subsequent reduction with SnCl$$ 2$$ in HCl/EtOH converts the nitro group to an amine (Yield: 65–78%).
Key Data :
Sulfonylation with 4-Propylbenzenesulfonyl Chloride
The primary amine undergoes sulfonylation with 4-propylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base (Scheme 2):
$$
\text{6-Amino-quinoline} + \text{4-Propylbenzenesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Optimization :
- Molar Ratio : 1:1.2 (amine:sulfonyl chloride) ensures complete conversion.
- Reaction Time : 4 hours at 25°C.
- Workup : Sequential washes with 1M HCl, NaHCO$$_3$$, and brine.
Yield : 82–90% after recrystallization from ethanol.
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR)
$$^1$$H NMR (DMSO-d$$_6$$) :
$$^{13}$$C NMR :
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy (IR)
- Key Peaks : 3275 cm$$^{-1}$$ (N-H stretch), 1660 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ and 1150 cm$$^{-1}$$ (S=O symmetric/asymmetric).
Alternative Synthetic Routes and Comparative Analysis
Knoevenagel/Aza-Wittig Cascade (PMC, 2023)
A novel method for 3-sulfonylquinolines involves o-azidobenzaldehyde and ketosulfonamides in a domino Knoevenagel condensation/aza-Wittig reaction. While this approach places sulfonamides at position 3, modifying the starting material to 6-nitro-o-azidobenzaldehyde could redirect functionalization to position 6. Preliminary trials report moderate yields (45–50%) due to competing side reactions.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 6-bromo-1-isobutyl-2-oxo-tetrahydroquinoline with 4-propylbenzenesulfonamide offers a regioselective pathway. Using Pd(OAc)$$2$$, Xantphos, and Cs$$2$$CO$$_3$$ in toluene at 110°C achieves 68% yield.
Industrial-Scale Considerations and Process Optimization
Solvent Selection and Green Chemistry
Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics while maintaining yields (85–88%).
Catalytic Efficiency
Screenings of lipase enzymes (e.g., Candida antarctica) for kinetic resolution of racemic intermediates show enantiomeric excess (ee) >98% in select cases.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to disease pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s isobutyl group at position 1 introduces greater steric bulk compared to ethyl or methyl substituents in analogs . This may influence binding pocket interactions in enzyme targets.
- Sulfonamide vs.
- Lipophilicity : The 4-propyl group on the benzene ring increases lipophilicity relative to ’s isobutoxy group, which may affect membrane permeability and metabolic stability.
Biological Activity
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique combination of a tetrahydroquinoline moiety and a sulfonamide group, which contributes to its potential biological activity. The structural characteristics of this compound suggest it may exhibit diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 344.46 g/mol. Its structure can be represented as follows:
Antibacterial Activity
Sulfonamide derivatives are well-known for their antibacterial properties. Research indicates that compounds with similar structural motifs exhibit significant activity against various bacterial strains. The sulfonamide group is believed to interfere with bacterial folate synthesis by inhibiting the enzyme dihydropteroate synthase.
Antifungal Activity
Studies on related compounds have shown promising antifungal activity. For instance, benzamide derivatives containing oxadiazole moieties have demonstrated efficacy against fungi such as Botrytis cinerea and Fusarium graminearum . Although specific data on this compound is limited, its structural similarity suggests potential antifungal properties.
Anticancer Potential
Compounds containing the tetrahydroquinoline scaffold have been investigated for their anticancer effects. These compounds may exert cytotoxic effects through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction with specific molecular targets involved in cancer proliferation could enhance their therapeutic potential .
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in metabolic pathways.
- Modulation of Signaling Pathways : The compound may affect pathways related to cell growth and apoptosis.
Case Studies and Experimental Findings
While direct studies on this compound are scarce, related compounds have provided insights into its potential biological activities:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Tetrahydroquinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., Povarov reaction) .
Sulfonamide functionalization : Reacting the tetrahydroquinoline intermediate with 4-propylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
- Key Parameters : Temperature (0–5°C for sulfonylation), solvent polarity (dichloromethane or THF), and stoichiometric ratios (1:1.2 for sulfonyl chloride) to minimize side reactions.
- Yield Optimization : Use of anhydrous conditions and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the molecular structure of this compound validated, and which spectroscopic techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the isobutyl group shows characteristic δ 0.8–1.2 ppm (CH₃) and δ 2.2–2.5 ppm (CH₂) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) verify key functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ at m/z 415.18 for C₂₂H₂₇N₂O₃S) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and torsion angles .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activities (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer : Contradictions may arise from assay conditions or structural impurities.
- Standardized Assays : Replicate studies using identical buffer systems (e.g., pH 7.4 PBS) and enzyme concentrations (e.g., 10 nM) .
- Purity Validation : HPLC (>98% purity) and elemental analysis (C, H, N ±0.4%) to exclude batch variability .
- Structural Confirmation : Compare crystallographic data (via SHELXL) with analogs (e.g., ethyl vs. isobutyl derivatives) to assess steric effects on activity .
Q. How do substituent modifications (e.g., isobutyl vs. propyl groups) influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : LogP values (calculated via HPLC) increase with larger alkyl chains (e.g., isobutyl: LogP ~3.2 vs. ethyl: LogP ~2.5), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) show that branched chains (isobutyl) resist CYP450 oxidation better than linear chains (propyl) .
- SAR Table :
| Substituent | IC₅₀ (μM) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Isobutyl | 0.45 | 3.2 | 0.12 |
| Propyl | 0.78 | 2.8 | 0.25 |
| Ethyl | 1.20 | 2.5 | 0.40 |
| Data derived from analogs in |
Q. What computational methods are suitable for predicting target binding modes, and how can they guide experimental design?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase IX). Focus on hydrogen bonds between sulfonamide and Zn²⁺ in active sites .
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD <2.0 Å) .
- Validation : Compare docking poses with crystallographic data from SHELXL-refined structures .
Key Challenges & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
